5-bromo-6-methylphthalazin-1(2H)-one
Description
5-Bromo-6-methylphthalazin-1(2H)-one is a heterocyclic compound featuring a phthalazinone core substituted with bromine at position 5 and a methyl group at position 4. The bromine atom enhances electrophilic reactivity, making the compound a valuable intermediate for synthesizing derivatives via cross-coupling or nucleophilic substitution reactions. The methyl group contributes to steric and electronic modulation, influencing solubility and molecular packing in crystalline states .
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-6-methyl-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-3-6-7(8(5)10)4-11-12-9(6)13/h2-4H,1H3,(H,12,13) |
InChI Key |
ARKDINVRYBEGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Phthalazin-1(2H)-one Derivatives
- Starting Material: Phthalazin-1(2H)-one (compound 1)
- Bromination: Selective bromination at the 5-position is achieved using bromine (Br2) in the presence of potassium bromide (KBr) in an acetate buffer system. This method yields 4-bromo-2-methylphthalazin-1(2H)-one (compound 2) with high regioselectivity.
- Reference: This approach was detailed in a study where bromination was performed using Br2/KBr in acetate buffer, yielding the 4-bromo derivative selectively.
Methylation to Introduce the 6-Methyl Group
- Alkylation: Methylation of the brominated intermediate is conducted using methyl iodide (MeI) or other alkyl halides under basic conditions.
- Mechanism: The alkylation occurs predominantly on the nitrogen atom of the lactam (phthalazinone) due to lactam-lactim tautomerism, favoring N-alkylation.
- Challenges: Attempts to alkylate using various Pd-catalyzed systems often failed, resulting in debromination or unchanged starting material, highlighting the sensitivity of the brominated phthalazinone to reaction conditions.
Alternative Multi-Step Synthesis via Functionalized Intermediates
- Some methods involve preparing intermediates such as 5-bromo-6-aminoquinoxaline, which can be further transformed into phthalazinone derivatives.
- For example, a three-step process involving cyclization, reduction, and bromination starting from 4-nitro-o-phenylenediamine has been reported for related brominated heterocycles, employing mild conditions and palladium or Raney nickel catalysts for reduction.
- Although this method is for 5-bromo-6-aminoquinoxaline, similar strategies may be adapted for phthalazinone derivatives.
Reaction Conditions and Optimization
Research Findings and Challenges
- Selective Bromination: The use of Br2/KBr in acetate buffer is effective for selective bromination at the 5-position of phthalazin-1(2H)-one, avoiding polybromination or substitution at undesired sites.
- Alkylation Sensitivity: Alkylation reactions on brominated phthalazinones are sensitive; Pd-catalyzed amination attempts often fail, leading to debromination or no reaction, indicating the need for carefully optimized conditions or alternative methylation strategies.
- Industrial Relevance: The mild conditions and relatively straightforward bromination make this approach suitable for scale-up, but methylation remains a bottleneck requiring further optimization.
- Analytical Confirmation: Products are typically characterized by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm substitution patterns and purity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-2H-phthalazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The phthalazinone core can be reduced to phthalazine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 5-substituted-6-methyl-2H-phthalazin-1-one derivatives.
Oxidation: Formation of 5-bromo-6-carboxy-2H-phthalazin-1-one or 5-bromo-6-formyl-2H-phthalazin-1-one.
Reduction: Formation of 5-bromo-6-methylphthalazine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-2H-phthalazin-1-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. In the case of its anticancer properties, it may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of DNA repair enzymes or modulation of cell cycle regulators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-bromo-6-methylphthalazin-1(2H)-one are contextualized below against related compounds, including phthalazinones, benzodithiazines, and other heterocycles. Key differences in substituents, spectral data, and physicochemical properties are highlighted.
Table 1: Comparative Analysis of Structural and Spectral Properties
Key Observations
Substituent Effects on Reactivity: The bromine atom in this compound likely enhances electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs. In contrast, the chloromethyl group in 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one offers a reactive site for nucleophilic substitution, enabling further functionalization. Benzodithiazine derivatives (e.g., Compound 8 ) exhibit strong IR absorption at ~1610 cm⁻¹ (C=N) and ~1160 cm⁻¹ (SO₂), absent in phthalazinones, reflecting differences in electronic conjugation.
Crystallinity and Molecular Packing :
- The propargyl and 4-methylphenyl substituents in 4-(4-methylphenyl)-2-(prop-2-yn-1-yl)phthalazin-1(2H)-one induce a dihedral angle of 53.93° between aromatic rings, facilitating C-H⋯O hydrogen bonding and π-π stacking (3.699 Å). The methyl group in This compound may similarly influence packing but with reduced steric hindrance compared to bulkier substituents.
Biological and Synthetic Utility: Benzodithiazines (e.g., Compound 13 ) are often explored for antimicrobial activity due to their sulfonyl and hydrazine moieties. In contrast, phthalazinones like this compound are more commonly investigated as kinase inhibitors or intermediates in drug synthesis .
Spectroscopic Signatures: While NMR data for this compound is unavailable, benzodithiazines exhibit characteristic N=CH proton shifts at δ 8.35–8.38 , which may differ in phthalazinones due to distinct electronic environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
